molecular formula C29H30ClN5O3 B11039003 6-(4-chlorophenyl)-1,1-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

6-(4-chlorophenyl)-1,1-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11039003
M. Wt: 532.0 g/mol
InChI Key: FKJCNNCWAPVVDI-UHFFFAOYSA-N
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Description

“6-(4-chlorophenyl)-1,1-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex organic compound that features multiple functional groups, including pyrazole rings, a chlorophenyl group, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(4-chlorophenyl)-1,1-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole rings, followed by their attachment to the pyrroloquinoline core. Key steps might include:

  • Formation of pyrazole rings through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Coupling reactions to attach the pyrazole rings to the pyrroloquinoline core.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“6-(4-chlorophenyl)-1,1-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

  • Oxidation of hydroxyl groups may yield diketones.
  • Reduction of the chlorophenyl group may yield a phenyl-substituted compound.
  • Substitution reactions may introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “6-(4-chlorophenyl)-1,1-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” would depend on its specific application. For example:

  • As an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access.
  • As a receptor modulator, it may interact with receptor proteins, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of multiple functional groups in this compound allows for a wide range of chemical reactions and modifications, making it a versatile building block in organic synthesis.
  • Its unique structure may confer specific biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C29H30ClN5O3

Molecular Weight

532.0 g/mol

IUPAC Name

9-(4-chlorophenyl)-6,9,11,11-tetramethyl-3,3-bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C29H30ClN5O3/c1-14-11-19-23-20(12-14)29(21-15(2)31-33-24(21)36,22-16(3)32-34-25(22)37)26(38)35(23)27(4,5)13-28(19,6)17-7-9-18(30)10-8-17/h7-12H,13H2,1-6H3,(H2,31,33,36)(H2,32,34,37)

InChI Key

FKJCNNCWAPVVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(C(=O)N3C(CC2(C)C4=CC=C(C=C4)Cl)(C)C)(C5=C(NNC5=O)C)C6=C(NNC6=O)C

Origin of Product

United States

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